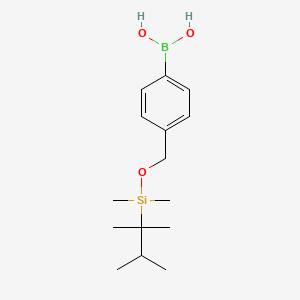
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a (2,3-dimethylbutan-2-yl)dimethylsilyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid typically involves multiple steps. One common approach is the palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, facilitating the study of biological processes.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. Additionally, the phenyl ring and its substituents can participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the (2,3-dimethylbutan-2-yl)dimethylsilyl group, resulting in different reactivity and applications.
4-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of the (2,3-dimethylbutan-2-yl)dimethylsilyl group, leading to variations in chemical behavior.
4-(Methoxymethyl)phenylboronic acid: Features a methoxymethyl group, which alters its reactivity compared to (4-((((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)methyl)phenyl)boronic acid.
Uniqueness
The presence of the (2,3-dimethylbutan-2-yl)dimethylsilyl group in this compound imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other scientific research applications.
Properties
CAS No. |
154082-12-9 |
|---|---|
Molecular Formula |
C15H27BO3Si |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
[4-[[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H27BO3Si/c1-12(2)15(3,4)20(5,6)19-11-13-7-9-14(10-8-13)16(17)18/h7-10,12,17-18H,11H2,1-6H3 |
InChI Key |
FKEHXVJEVUFRSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
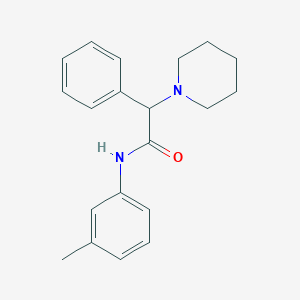
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)
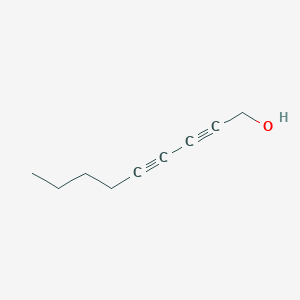
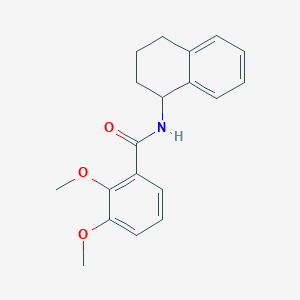
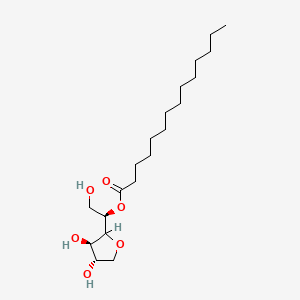
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
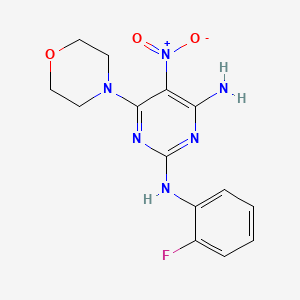


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
